2-(N-Fmoc-4-aminobutyl)-1,3-propanediol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[6-hydroxy-5-(hydroxymethyl)hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c24-13-16(14-25)7-5-6-12-23-22(26)27-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,16,21,24-25H,5-7,12-15H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTRZMDYCYLHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407870 | |
| Record name | (9H-Fluoren-9-yl)methyl [6-hydroxy-5-(hydroxymethyl)hexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147190-31-6 | |
| Record name | (9H-Fluoren-9-yl)methyl [6-hydroxy-5-(hydroxymethyl)hexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Properties
2-(N-Fmoc-4-aminobutyl)-1,3-propanediol is a synthetic intermediate primarily utilized in oligonucleotide synthesis. lgcstandards.comchemicalbook.com Its structure is characterized by a central 1,3-propanediol (B51772) backbone which is substituted with a 4-aminobutyl chain. cymitquimica.com The primary amine of the butyl group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. cymitquimica.com The Fmoc group is a well-established protecting group in peptide and other chemical syntheses, valued for its stability under acidic conditions and its lability to bases, which allows for selective deprotection. nih.govchempep.com
The presence of two primary hydroxyl groups on the propanediol (B1597323) backbone and the protected amine on the side chain makes this compound a versatile bifunctional linker. cymitquimica.com While specific, detailed industrial synthesis protocols are often proprietary, the structure suggests a convergent synthesis. This would likely involve the coupling of a suitably protected 4-aminobutyl precursor with a derivative of 2-substituted-1,3-propanediol. The final step would involve the introduction of the Fmoc protecting group onto the primary amine. For its application in oligonucleotide synthesis, further modifications are required, such as the protection of one of the hydroxyl groups with a dimethoxytrityl (DMT) group, creating intermediates like 1-O-Dimethoxytrityl-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol. clearsynth.comdaltonresearchmolecules.com
Physicochemical Properties
The physicochemical properties of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol are central to its handling and application in synthesis. It typically presents as a white to off-white solid. cymitquimica.com It exhibits solubility in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), a common characteristic for Fmoc-protected compounds used in solid-phase synthesis. cymitquimica.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 147190-31-6 | chemicalbook.comcymitquimica.comaablocks.comscbt.com |
| Molecular Formula | C₂₂H₂₇NO₄ | cymitquimica.comaablocks.comscbt.comaldlab.com |
| Molecular Weight | 369.45 g/mol | aablocks.comscbt.comaldlab.com |
| Appearance | White to off-white solid | cymitquimica.com |
| Melting Point | 88-90°C | aablocks.com |
| Hydrogen Bond Donor Count | 3 | aablocks.com |
| Hydrogen Bond Acceptor Count | 4 | aablocks.com |
| Rotatable Bond Count | 10 | aablocks.com |
Role As a Linker in Solid Phase Synthesis
Introduction to Solid-Phase Synthesis and the Function of Linkers
Solid-phase synthesis is a cornerstone technique for the assembly of biopolymers like peptides and oligonucleotides. The process involves covalently attaching the first building block to an insoluble polymer support (resin) and then sequentially adding subsequent building blocks in a stepwise manner. peptide.comuci.edu This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration after each step. uci.edu
Protecting groups are essential to this process. Temporary protecting groups, such as Fmoc, are used to block the reactive functional group of the incoming monomer (e.g., the Nα-amine in amino acids or an exocyclic amine in nucleobases) to prevent undesired side reactions. nih.gov The Fmoc group is particularly useful because it can be cleanly removed by treatment with a mild base, typically a solution of piperidine (B6355638) in DMF, without disturbing the acid-labile linkers that anchor the growing chain to the resin. chempep.com
Mechanism of Attachment and Cleavage
In the context of oligonucleotide synthesis, 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol functions not as the primary linker to the solid support, but as an internal building block or modifier. To be incorporated into a growing oligonucleotide chain, it is first converted into a phosphoramidite (B1245037) derivative. Typically, one of the primary hydroxyls is protected with an acid-labile dimethoxytrityl (DMT) group, while the other is reacted to form the phosphoramidite moiety. clearsynth.com
This DMT-protected phosphoramidite can then be coupled to the free 5'-hydroxyl of the resin-bound oligonucleotide chain using standard automated synthesis cycles. The Fmoc group on the aminobutyl side chain is orthogonal to both the acid-labile DMT group and the final cleavage conditions from the support. This means it remains intact during the chain assembly. The Fmoc group can be selectively removed on-demand at a desired step by treating the solid support with a piperidine solution. chempep.com This exposes a primary amine on the linker, which can then be used to conjugate other molecules, such as fluorophores, quenchers, or biotin.
Applications in Peptide and Peptidomimetic Chemistry
Strategic Incorporation as a Bifunctional or Multifunctional Scaffold
The core structure of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol allows for its theoretical use as a branching point or a linker in the synthesis of complex peptides and peptidomimetics. The two primary hydroxyl groups can serve as attachment points for peptide chains or other molecular entities, while the Fmoc-protected amine provides a handle for further functionalization after its deprotection. This bifunctional nature could enable the construction of Y-shaped or other branched peptides, which are of interest for creating multivalent ligands or mimics of protein epitopes.
Compatibility within Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategies
The presence of the Fmoc protecting group on the aminobutyl side chain makes this compound theoretically compatible with the widely used Fmoc-SPPS methodology. elifesciences.orgharvard.edu Fmoc-SPPS is a cornerstone of modern peptide synthesis, favored for its mild deprotection conditions which are compatible with a wide range of sensitive amino acid side chains. elifesciences.org
For the selective functionalization of the different reactive sites on the this compound scaffold, an orthogonal protecting group strategy would be essential. nih.govnih.gov This involves using protecting groups that can be removed under different chemical conditions, allowing for the stepwise modification of the molecule.
For instance, the primary hydroxyl groups could be protected with acid-labile groups such as trityl (Trt) or t-butyl (tBu), which are commonly employed in Fmoc-SPPS for the protection of alcohol and carboxyl functionalities. iris-biotech.deresearchgate.net The Fmoc group on the amine is base-labile and can be selectively removed with piperidine (B6355638). harvard.edu This orthogonality would, in theory, allow for the following synthetic route:
Coupling of the scaffold to a solid support or another molecule via one or both of its hydroxyl groups (which could be differentially protected).
Selective deprotection of the Fmoc group to expose the primary amine for peptide chain elongation or conjugation.
Subsequent cleavage of the acid-labile protecting groups from the hydroxyl functions for further modifications.
This strategic use of orthogonal protecting groups is fundamental for the synthesis of complex, well-defined molecular architectures. nih.gov
| Functional Group | Potential Protecting Group | Deprotection Condition | Orthogonality |
| Primary Amine | Fmoc | Base (e.g., Piperidine) | Orthogonal to acid-labile groups |
| Primary Hydroxyls | Trityl (Trt), t-Butyl (tBu) | Acid (e.g., TFA) | Orthogonal to base-labile Fmoc group |
Table 1: Theoretical Orthogonal Protection Strategy for this compound
Design of Novel Biomolecules and Bioconjugates
The functional handles on this compound could theoretically be exploited for the construction of novel biomolecules and bioconjugates.
While no specific studies have been found that utilize this compound for creating enzyme analogs, its scaffold nature presents a theoretical platform for such endeavors. The hydroxyl and amino groups could be used to attach catalytic residues or binding motifs in a defined spatial arrangement to mimic an enzyme's active site. The flexibility of the scaffold could allow for conformational adjustments upon substrate binding, a key feature of many natural enzymes.
Synthesis of Peptoid Glycoconjugates and Related Analogs
The construction of peptoid glycoconjugates—molecules that merge the proteolytic resistance and conformational flexibility of peptoids with the biological recognition properties of carbohydrates—relies on carefully planned synthetic routes. While specific research literature detailing the use of This compound in this exact context is sparse, its application can be extrapolated from established principles of solid-phase synthesis and the construction of similar glycoconjugates.
The primary strategy for synthesizing peptoids is the submonomer method, which involves the stepwise addition of monomers to a growing chain on a solid support. nih.govqyaobio.com The bifunctional nature of This compound is ideally suited for integration into this methodology.
A conceptual synthetic pathway would likely proceed as follows:
Linker Immobilization: The synthesis would commence with the attachment of the This compound linker to a solid-phase resin. One of the primary hydroxyl groups of the 1,3-propanediol (B51772) moiety would be covalently linked to a suitable solid support, such as a Wang or 2-chlorotrityl resin. nih.govsigmaaldrich.com This leaves the second hydroxyl group available for subsequent glycosylation.
Glycosylation: The immobilized linker would then be glycosylated through the attachment of a protected carbohydrate to the free hydroxyl group. This step is critical for introducing the "glyco-" component of the final conjugate. The choice of glycosylation chemistry would depend on the specific sugar and the desired anomeric configuration.
Peptoid Assembly: Following glycosylation, the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the aminobutyl side chain is removed. The Fmoc group is known for its lability to basic conditions, and its removal is typically achieved using a solution of piperidine in a solvent like dimethylformamide (DMF). nih.gov The newly deprotected primary amine then serves as the initiation point for the growth of the peptoid chain via the submonomer method. This iterative process involves two key steps per monomer addition: acylation with a haloacetic acid (commonly bromoacetic acid) and subsequent nucleophilic displacement by a primary amine of choice. nih.gov This cycle is repeated to construct the desired peptoid sequence.
Final Cleavage: Upon completion of the peptoid chain, the entire glycoconjugate is cleaved from the solid support. For acid-labile linkers like the Wang resin, a strong acid such as trifluoroacetic acid (TFA) is typically employed for this final release and deprotection of any remaining protecting groups on the carbohydrate or peptoid side chains. nih.gov
The utility of this approach lies in the modularity of the submonomer synthesis, which allows for the incorporation of a vast diversity of primary amine submonomers, thereby enabling the creation of large libraries of peptoid glycoconjugates with tailored properties.
The following table summarizes the key reagents and their roles in the proposed synthetic scheme.
| Compound Name | Role in Synthesis |
| This compound | Bifunctional linker for solid-phase synthesis |
| Wang Resin | Solid support |
| Protected Carbohydrate | Glycosylating agent |
| Piperidine | Reagent for Fmoc deprotection |
| Bromoacetic Acid | Acylating agent in submonomer synthesis |
| Primary Amine Submonomer | Building block for the peptoid chain |
| Trifluoroacetic Acid (TFA) | Cleavage and deprotection reagent |
It is crucial to emphasize that while this synthetic strategy is chemically sound based on established methodologies, its practical application, including optimization of reaction conditions and characterization of the resulting products, would require dedicated experimental investigation.
Mechanistic and Methodological Research on Fmoc Protection and Deprotection
Elucidation of Fmoc Cleavage Mechanisms in the Context of Amine-Protected Diol Systems
The cleavage of the Fmoc protecting group from an amine, such as the one in 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol, proceeds via a base-induced β-elimination mechanism. chempep.comnih.gov This process occurs in two distinct steps:
Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorenyl ring system. nih.gov
β-Elimination: This initial deprotonation is followed by an elimination reaction that cleaves the C-O bond of the carbamate, releasing the unprotected amine, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF). nih.govnih.gov
The released DBF is a reactive electrophile that can undergo side reactions, such as alkylating the newly liberated amine. escholarship.org To prevent this, the secondary amine used for deprotection, such as piperidine, acts as a scavenger by trapping the DBF to form a stable adduct. nih.gov
In the specific context of an amine-protected diol system like this compound, the diol (1,3-propanediol) functionality is generally stable under the mild basic conditions required for Fmoc removal. This chemical stability is a key advantage, allowing for the selective deprotection of the amine without affecting the hydroxyl groups.
Alternative, base-free cleavage methods have also been explored. For instance, thermal cleavage of the Fmoc group has been observed at high temperatures (e.g., 120 °C) in solvents like DMSO, providing a method that can be monitored directly via high-temperature NMR experiments. chimia.ch
Optimization of Deprotection Conditions for Selective Functional Group Manipulation
The selective removal of the Fmoc group in the presence of other sensitive functionalities is a critical aspect of multi-step synthesis. Optimization of deprotection conditions allows for precise manipulation of molecular architecture.
Standard conditions for Fmoc cleavage involve using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.comnih.gov However, these conditions are not always suitable for sensitive substrates that may contain base-labile groups or reactive electrophiles. escholarship.org Research has focused on developing milder or orthogonal deprotection strategies.
Alternative Basic Conditions: The efficiency of Fmoc removal can be modulated by the choice of base and solvent. Weaker bases or different solvent systems, such as using triethylamine in an ionic liquid, have been shown to effectively cleave the Fmoc group, sometimes with improved reaction times. researchgate.net The stability of the Fmoc group towards tertiary amines is dependent on factors like concentration, solvent, and temperature, offering a tunable parameter for optimization. chempep.com
Orthogonal Deprotection Strategies: A significant advancement has been the development of deprotection methods that are orthogonal to traditional acid-labile protecting groups like Boc (tert-butoxycarbonyl). One such method is the use of hydrogenolysis under mildly acidic conditions. escholarship.org This strategy employs a palladium catalyst (Pd/C) with a Brønsted acid (e.g., HCl in methanol) to remove the Fmoc group while leaving acid-sensitive groups like Boc intact. escholarship.orgresearchgate.net This approach is particularly valuable in the synthesis of complex molecules where multiple protecting groups are required. semanticscholar.org
Development of Advanced Analytical Techniques for Purity and Identity Assessment in Synthesis
Ensuring the purity and verifying the structural identity of synthetic intermediates and final products are paramount. Advanced analytical techniques are indispensable for this purpose.
For chiral molecules, determining the enantiomeric purity is crucial, as different enantiomers can have vastly different biological activities. High-Performance Liquid Chromatography (HPLC) is a primary technique for this assessment. phenomenex.com The enantiomeric excess (ee) of Fmoc-protected compounds is often required to be greater than 99.0% or even ≥99.8% for use in pharmaceutical synthesis. phenomenex.com
Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those commercialized under the Lux and CHIRALPAK brands, have proven highly effective for resolving enantiomers of Fmoc-protected amino acids and related derivatives. phenomenex.comrsc.org The separation is influenced by several factors, including the mobile phase composition, temperature, and flow rate. rsc.org A common and effective mobile phase combination for these separations is acetonitrile as the organic modifier with trifluoroacetic acid as an acidic additive. phenomenex.com
Below is a table summarizing typical conditions used in chiral HPLC for the analysis of Fmoc-protected compounds.
| Parameter | Typical Conditions | Purpose |
| Stationary Phase | Polysaccharide-based CSPs (e.g., Lux Cellulose-2, CHIRALPAK IA, IC) | Provides a chiral environment for differential interaction with enantiomers. |
| Mobile Phase | Acetonitrile/Water with acidic additive (e.g., Trifluoroacetic Acid) | Elutes the compounds from the column; the additive can improve peak shape. |
| Detection | UV at 220 nm or 265 nm | The fluorenyl group of the Fmoc moiety provides a strong UV chromophore for sensitive detection. |
| Flow Rate | 1.0 mL/min (Isocratic) | Controls the speed of the separation. |
| Temperature | Ambient | Can be varied to optimize resolution. |
This table presents a generalized summary of conditions reported for separating Fmoc-protected amino acid derivatives, which are applicable to other chiral Fmoc-protected compounds.
Spectroscopic methods are essential for the unambiguous structural verification of synthesized molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic compounds. azolifesciences.com One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of hydrogen and carbon atoms, respectively. For complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. nih.govacs.org These methods allow for the complete assignment of ¹H and ¹³C resonances, confirming the molecular framework. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula of a compound. nih.govacs.org Tandem mass spectrometry (MS/MS or MSⁿ), often coupled with electrospray ionization (ESI), can be used to fragment the molecule. The resulting fragmentation pattern provides valuable structural information and can be used to distinguish between isomers. nih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) and NMR provides a high degree of confidence in the purity, concentration, and identity of a synthesized compound. researchgate.net
The table below outlines the expected spectroscopic data for the structural verification of this compound.
| Analytical Technique | Expected Data and Interpretation |
| ¹H NMR | Signals corresponding to the aromatic protons of the fluorenyl group (approx. 7.2-7.8 ppm), the CH and CH₂ of the Fmoc moiety, and the aliphatic protons of the aminobutyl and propanediol (B1597323) backbone. The presence of exchangeable protons for the -OH and -NH groups would also be expected. |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons of the Fmoc group, as well as the distinct carbon signals for the aminobutyl and propanediol portions of the molecule. |
| HRMS (ESI) | An accurate mass measurement of the protonated molecule [M+H]⁺ or other adducts, confirming the elemental composition of C₂₂H₂₇NO₄ (Monoisotopic Mass: 369.1940 u). |
| Tandem MS (MS/MS) | Characteristic fragmentation patterns, including the loss of the Fmoc group or fragments related to the dibenzofulvene cation. |
This table provides predicted data based on the known structure of this compound and general principles of spectroscopic analysis.
Emerging Research Directions and Future Prospects
Exploration in Bio-conjugation and Biocompatible Materials Design
The molecular architecture of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol makes it an intriguing candidate for bioconjugation and the design of novel biocompatible materials. Bioconjugation, the process of linking two molecules where at least one is a biomolecule, relies on the availability of specific reactive handles. The orthogonally protected amine and the free hydroxyl groups on this compound offer multiple avenues for such connections.
The Fmoc-protected amine provides a stable, yet readily deprotectable, site for the attachment of peptides, proteins, or other amine-reactive molecules. Following deprotection under mild basic conditions, the resulting primary amine can be selectively conjugated. broadpharm.com Simultaneously, the two primary hydroxyl groups on the propanediol (B1597323) backbone can be functionalized to attach other molecules or to be incorporated into polymer chains. This trifunctional potential (after deprotection) allows for the creation of complex, multi-component bioconjugates.
Furthermore, the 1,3-propanediol (B51772) core is a building block for bio-based polyesters and polyurethanes, known for their biocompatibility and biodegradability. researchgate.netresearchgate.net The incorporation of this compound into such polymers could introduce pendant functional groups for further modification, leading to the development of "smart" biocompatible materials. These materials could be designed to interact with biological systems in specific ways, for applications in tissue engineering, regenerative medicine, and the creation of advanced hydrogels. For instance, hydrogels with precisely controlled functional groups could be used to create scaffolds that mimic the native extracellular matrix, promoting cell adhesion and proliferation. deskera.comlumiprobe.com
Table 1: Potential Bioconjugation Strategies for this compound
| Reactive Group | Potential Conjugation Partner | Resulting Linkage | Potential Application |
| Primary Amine (after Fmoc deprotection) | Activated Carboxylic Acids (e.g., NHS esters) | Amide Bond | Peptide/Protein Conjugation |
| Primary Amine (after Fmoc deprotection) | Aldehydes/Ketones (via reductive amination) | Secondary Amine | Labeling with reporter molecules |
| Hydroxyl Groups | Isocyanates | Urethane Bond | Polymer synthesis |
| Hydroxyl Groups | Activated Carboxylic Acids | Ester Bond | Prodrug attachment |
Potential in Targeted Drug Delivery Systems and Prodrug Strategies
The development of targeted drug delivery systems aims to increase the therapeutic efficacy of drugs while minimizing off-target side effects. The structural features of this compound suggest its potential as a linker in such systems. Bifunctional linkers are crucial components in antibody-drug conjugates (ADCs) and other targeted therapies, connecting the targeting moiety (e.g., an antibody or peptide) to the cytotoxic payload. acs.orgwhiterose.ac.uknih.gov
The aminobutyl portion of the molecule provides a flexible spacer, which can be important for ensuring that the conjugated drug can reach its target without steric hindrance. The propanediol core can enhance water solubility, a desirable property for many drug delivery systems. Moreover, the hydroxyl groups offer sites for the attachment of drugs, and the bond chosen (e.g., an ester linkage) could be designed to be cleavable under specific physiological conditions, such as the acidic environment of a tumor or the reducing environment inside a cell. ub.edu This would allow for the controlled release of the drug at the target site.
In prodrug strategies, a drug is chemically modified to an inactive form that is converted to the active drug in the body. The hydroxyl groups of this compound could be used to form ester-based prodrugs of carboxylic acid-containing drugs. The linker itself could be attached to a targeting ligand, creating a system that delivers the prodrug specifically to the desired cells or tissues before its activation. The use of stimuli-responsive linkers, which cleave in response to specific triggers like pH or enzymes, is a growing area of research in drug delivery, and the versatile chemistry of this propanediol derivative makes it a candidate for incorporation into such advanced systems. nih.govnih.gov
Development of New Synthetic Applications Beyond Oligonucleotides and Peptides
While the established application of this compound is in oligonucleotide and peptide synthesis, its unique combination of functional groups opens the door to a wider range of synthetic applications. broadpharm.comseatexcorp.comacs.orgsigmaaldrich.com The field of chemical biology often requires custom-synthesized molecules to probe biological processes, and this compound could serve as a versatile scaffold for building such tools.
For example, the diol functionality could be used to create cyclic structures, such as dioxolanes, which can act as protecting groups or as key structural elements in novel bioactive compounds. sciforum.net The ability to selectively deprotect the amine allows for sequential chemical modifications, enabling the construction of complex molecular architectures. This could be valuable in the synthesis of small molecule libraries for drug discovery, where structural diversity is key to identifying new therapeutic leads.
Furthermore, the compound could be used in the development of novel materials for separation science or as a monomer in the synthesis of functional polymers with applications outside of the biomedical field. For instance, polymers incorporating this monomer could be used to create new stationary phases for chromatography with unique selectivity. The future may see this compound utilized in the creation of novel peptidomimetics, where the propanediol backbone replaces a portion of the peptide structure to improve stability or activity. ub.edu
Addressing Global Supply Chain Resilience for Critical Chemical Building Blocks in Research and Diagnostics
The increasing reliance on specialized chemical building blocks in research, diagnostics, and therapeutics highlights the importance of a resilient and transparent supply chain. seatexcorp.comflevy.combcg.com Compounds like this compound are considered specialty chemicals, often produced in smaller quantities and with complex synthesis routes compared to bulk chemicals. seatexcorp.comflevy.com Disruptions in the supply chain, as seen in recent global events, can significantly impact research progress and the availability of diagnostic tools and therapeutic agents. pcimag.com
Ensuring a stable supply of such critical building blocks requires a multi-faceted approach. This includes diversifying manufacturing locations to mitigate regional risks, investing in the development of more efficient and sustainable synthetic routes, and improving transparency throughout the supply chain. deskera.com For a molecule like this compound, which is derived from precursors that can be sourced from both petrochemical and bio-based feedstocks (e.g., 1,3-propanediol can be produced via fermentation), there is an opportunity to develop greener and more sustainable production methods. researchgate.netresearchgate.netresearchgate.netmdpi.com
Moreover, as new applications for this and similar molecules emerge, demand is likely to increase. Proactive efforts to scale up production, optimize synthesis, and establish robust quality control measures will be crucial to meet future needs. Collaboration between academic researchers, chemical manufacturers, and end-users will be essential to forecast demand accurately and to ensure that the supply chain for these critical building blocks can support the next generation of scientific innovation.
Table 2: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 147190-31-6 | acs.orgnih.gov |
| Molecular Formula | C22H27NO4 | acs.orgnih.gov |
| Molecular Weight | 369.45 g/mol | acs.orgnih.gov |
| Primary Application | C7-type linker for oligonucleotide synthesis | seatexcorp.com |
Q & A
Q. What is the primary role of 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol in oligonucleotide synthesis?
This compound serves as a synthetic intermediate for introducing functionalized spacers or branched structures during solid-phase oligonucleotide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amine, enabling controlled deprotection under basic conditions (e.g., piperidine). The 1,3-propanediol backbone provides hydroxyl groups for phosphoramidite coupling, while the 4-aminobutyl linker allows further conjugation or modification .
Q. What storage conditions are recommended to maintain the compound’s stability?
The compound should be stored at -20°C in a dry environment to prevent hydrolysis of the Fmoc group and degradation of the propanediol backbone. Solubility in acetone, chloroform, or ethyl acetate allows for stock solutions to be prepared and stored under inert atmospheres (e.g., argon) to minimize oxidation .
Q. How can solubility challenges be addressed during experimental workflows?
Pre-dissolve the compound in polar aprotic solvents (e.g., acetone or ethyl acetate) before introducing it to reaction mixtures. For aqueous-phase reactions, use co-solvents like DMF or DMSO (5–10% v/v) to enhance miscibility while avoiding prolonged exposure to water, which may hydrolyze the Fmoc group .
Advanced Research Questions
Q. How can coupling efficiency be optimized when incorporating this compound into oligonucleotide sequences?
- Activation: Use 1H-tetrazole or ethylthiotetrazole to activate phosphoramidite derivatives of the compound.
- Coupling Time: Extend coupling times to 5–10 minutes to account for steric hindrance from the Fmoc group.
- Purity: Ensure >95% purity (via HPLC or NMR) to avoid truncated sequences. Contaminants like free amines or residual solvents can inhibit coupling .
Q. What analytical techniques validate successful incorporation into synthetic oligonucleotides?
- NMR: Analyze or NMR to confirm phosphoramidite coupling.
- MALDI-TOF MS: Detect mass shifts corresponding to the added spacer (expected Δ ~451.5 g/mol for the Fmoc-aminobutyl-propanediol moiety).
- HPLC: Monitor retention time changes under ion-pairing conditions (e.g., triethylammonium acetate buffer) .
Q. How does the Fmoc group’s orthogonality compare to other protecting groups in branched oligonucleotide synthesis?
The Fmoc group is base-labile (removable with 20% piperidine in DMF), making it orthogonal to acid-labile groups like dimethoxytrityl (DMT). This allows sequential deprotection in multi-step syntheses. However, prolonged basic conditions may degrade the propanediol backbone, necessitating optimized deprotection times (e.g., 2–5 minutes) .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Temperature Control: Maintain reactions at 20–25°C to prevent Fmoc cleavage or propanediol oxidation.
- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the compound before incorporation.
- Quality Control: Regularly validate batch consistency via melting point analysis (lit. 88–90°C) and FTIR to detect carbonyl stretches (~1710 cm for Fmoc) .
Q. How can the compound be functionalized for site-specific bioconjugation?
After Fmoc deprotection, the exposed primary amine can react with:
- NHS esters: For covalent attachment of fluorophores or affinity tags.
- Maleimides: For thiol-selective conjugation to proteins or peptides.
- Click chemistry: Azide-alkyne cycloaddition using propargyl or azido derivatives .
Key Methodological Considerations
- Contradiction Analysis: While the compound is stable at -20°C, conflicting protocols may arise regarding solvent compatibility. For example, chloroform can degrade Fmoc groups over time; thus, short-term use (<24 hours) is advised .
- Experimental Design: When designing branched oligonucleotides, ensure the 1,3-propanediol hydroxyls are fully protected (e.g., with DMT) during phosphoramidite activation to prevent unintended crosslinking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
